2-(1-Amino-3-methylcyclopentyl)acetic acid
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Overview
Description
2-(1-Amino-3-methylcyclopentyl)acetic acid is a compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a carboxylic acid group.
Preparation Methods
The synthesis of 2-(1-Amino-3-methylcyclopentyl)acetic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from cyclopentane derivatives. One common method involves the alkylation of cyclopentanone followed by amination and subsequent carboxylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: Industrial production may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes.
Chemical Reactions Analysis
2-(1-Amino-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
2-(1-Amino-3-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
2-(1-Amino-3-methylcyclopentyl)acetic acid can be compared with other similar compounds:
Similar Compounds: Examples include cyclopentaneacetic acid derivatives, amino acids with cyclopentane rings, and other substituted cyclopentanes.
Uniqueness: Its unique structure, which combines an amino group and a carboxylic acid group on a cyclopentane ring, distinguishes it from other compounds. .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(1-amino-3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-2-3-8(9,4-6)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
XEHDRVYKQZWLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)O)N |
Origin of Product |
United States |
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